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Compound of Interest

Compound Name: 2-Iodo-6-(trifluoromethyl)phenol

Cat. No.: B174156 Get Quote

2-Iodo-6-(trifluoromethyl)phenol is a highly functionalized aromatic compound that serves as

a pivotal intermediate in advanced chemical synthesis, particularly within the pharmaceutical

and materials science sectors.[1] Its structure is deliberately engineered with three key

features: a phenolic hydroxyl group, an iodine atom, and a trifluoromethyl (CF₃) group, all

positioned on a benzene ring. This specific arrangement, with the bulky and reactive iodo and

trifluoromethyl groups flanking the hydroxyl group, provides a unique combination of steric and

electronic properties that chemists can exploit for precise molecular construction.[1]

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for its ability

to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity

to biological targets.[2][3][4] As a potent electron-withdrawing group, it also significantly

increases the acidity of the phenolic proton, influencing its reactivity and interaction potential.[1]

[5] Simultaneously, the iodine atom is the most reactive of the halogens in many catalytic cross-

coupling reactions, serving as an excellent leaving group for the formation of new carbon-

carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth analysis of this

compound's properties, synthesis, reactivity, and applications, designed for researchers and

scientists in drug development and synthetic chemistry.

Physicochemical and Spectroscopic Profile
The unique substitution pattern of 2-Iodo-6-(trifluoromethyl)phenol dictates its physical and

spectroscopic characteristics. While some physical data points like melting and boiling points
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are not consistently reported across public domains, its fundamental properties can be

tabulated.

Table 1: Physicochemical Properties of 2-Iodo-6-(trifluoromethyl)phenol

Property Value Source(s)

CAS Number 149209-48-3 [6][7]

Molecular Formula C₇H₄F₃IO [8][9]

Molecular Weight 288.01 g/mol [8]

Synonyms 6-Iodo-2-trifluoromethylphenol [8][10]

Purity Typically ≥95% [6]

Appearance Data not consistently available [11]

Stability

Reported to be light and air

sensitive; potentially

hygroscopic

[12][13]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-Iodo-6-
(trifluoromethyl)phenol. Based on its structure and general principles of spectroscopy for

phenols, the following characteristics are expected:[5][14]

¹H NMR: The spectrum would show distinct signals for the aromatic protons and the hydroxyl

proton. The aromatic protons would appear in the typical downfield region (approx. 7-8 ppm),

with splitting patterns dictated by their coupling to each other.[14] The phenolic -OH proton

signal is expected to be a broad singlet, with a chemical shift that can vary (typically 3-8

ppm) depending on the solvent and concentration.[14]

¹³C NMR: The carbon spectrum would show seven distinct signals. The carbon bearing the

iodine atom would be shifted upfield relative to a C-H carbon, while the carbon attached to

the electron-withdrawing CF₃ group would be shifted downfield. The carbon attached to the

hydroxyl group appears in the characteristic 50-65 ppm region.[14]
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¹⁹F NMR: A single, strong signal would be expected for the three equivalent fluorine atoms of

the CF₃ group.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad

absorption band for the O-H stretch, typically in the 3300-3400 cm⁻¹ region.[14][15] A strong

C-O stretching vibration would also be visible around 1000-1200 cm⁻¹.[14]

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z 288. The

fragmentation pattern would likely involve the loss of iodine (I) and trifluoromethyl (CF₃)

radicals.[5]

Synthesis: A Regioselective Challenge
The synthesis of 2-Iodo-6-(trifluoromethyl)phenol requires a method that can control the

regioselectivity of the iodination, which can be challenging via direct electrophilic halogenation

due to steric hindrance from the existing trifluoromethyl group.[1] A common and effective

strategy involves the ortho-lithiation of a protected phenol followed by halogenation. However,

a more direct approach, adapted from methods used for similar isomers, involves the iodination

of the parent 2-(trifluoromethyl)phenol.[16]

Experimental Protocol: Iodination of 2-
(Trifluoromethyl)phenol
This protocol is a representative method adapted from the synthesis of a closely related isomer,

2-iodo-5-trifluoromethylphenol, and demonstrates a plausible route.[16] The core principle is

the deprotonation of the acidic phenol to form a phenoxide, which then reacts with molecular

iodine.

Step-by-Step Methodology:

Preparation: To a round-bottom flask under an inert nitrogen (N₂) atmosphere, add sodium

hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH twice with dry

hexane to remove the mineral oil, and then carefully decant the hexane.

Solvent Addition: Add a suitable dry, aprotic solvent, such as toluene or tetrahydrofuran

(THF), to the flask.
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Phenol Addition: Dissolve 2-(trifluoromethyl)phenol (1.0 equivalent) in the same dry solvent

and add it dropwise to the stirred NaH suspension at 0 °C. Stir the mixture for 30 minutes to

allow for the complete formation of the sodium phenoxide salt, which is observable by the

cessation of hydrogen gas evolution.

Iodination: In a separate flask, dissolve molecular iodine (I₂, 1.0 equivalent) in the same dry

solvent. Add this iodine solution dropwise to the phenoxide solution at 0 °C.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir overnight. The progress can be monitored by Thin Layer

Chromatography (TLC).

Workup: Upon completion, carefully pour the reaction mixture into a cold, dilute solution of

3N hydrochloric acid (HCl) to neutralize any remaining base and protonate the product.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an

organic solvent like diethyl ether or ethyl acetate (3x volumes).

Washing: Combine the organic layers and wash sequentially with a saturated sodium

thiosulfate solution (to quench excess iodine), water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel or by

distillation under reduced pressure to afford the pure 2-Iodo-6-(trifluoromethyl)phenol.

Causality Behind Experimental Choices:

Inert Atmosphere: The use of a nitrogen atmosphere is critical because the intermediate

phenoxide and the sodium hydride reagent are reactive towards oxygen and moisture.[12]

[13]

Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that irreversibly deprotonates

the phenol, driving the formation of the reactive phenoxide intermediate to completion.[16]
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Aprotic Solvent: Solvents like toluene or THF are used because they do not have acidic

protons that would react with the NaH or the phenoxide.[17]

Acidic Workup: The addition of HCl is necessary to protonate the resulting phenoxide

product, making it less water-soluble and more extractable into the organic phase.[16]

Visualization of Synthesis Workflow
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Caption: A workflow diagram for the synthesis of 2-Iodo-6-(trifluoromethyl)phenol.

Reactivity and Applications in Drug Development
The true value of 2-Iodo-6-(trifluoromethyl)phenol lies in its utility as a versatile synthon. Its

distinct functional groups provide orthogonal handles for sequential chemical modifications,

making it a powerful tool for building molecular complexity.

Key Reactions and Transformations
Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition by

transition metal catalysts (e.g., Palladium, Copper). This makes the molecule an excellent

substrate for a wide range of cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of C-N bonds.

Heck Reaction: Reaction with alkenes.

Reactions at the Hydroxyl Group: The phenolic -OH group can undergo standard

transformations:

Williamson Ether Synthesis: Deprotonation followed by reaction with an alkyl halide to

form ethers.

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

The trifluoromethyl group is generally very stable and unreactive under these conditions,

allowing it to be carried through multiple synthetic steps.[2]

Role in Drug Design and Discovery
The incorporation of the 2-iodo-6-(trifluoromethyl)phenyl scaffold into a drug candidate can

impart several beneficial properties:
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Metabolic Stability: The strong C-F bonds of the CF₃ group are resistant to metabolic

degradation by enzymes like cytochrome P450, which can increase the half-life of a drug.[2]

[18]

Enhanced Lipophilicity: The CF₃ group increases the molecule's lipophilicity (fat-solubility),

which can improve its ability to cross cell membranes and enhance oral bioavailability.[3][4]

Modulation of Acidity (pKa): The electron-withdrawing nature of both the CF₃ group and the

iodine atom lowers the pKa of the phenolic hydroxyl group, making it more acidic.[1] This can

enhance binding interactions with biological targets, such as enzymes or receptors, where

the phenoxide form is preferred.

Vector for Further Diversification: As a building block, it allows for the rapid generation of a

library of compounds. The iodine serves as a "handle" to attach various other molecular

fragments, enabling chemists to explore the structure-activity relationship (SAR) around a

core scaffold.

Visualization of a Key Application: Suzuki Coupling

2-Iodo-6-(trifluoromethyl)phenol

Pd Catalyst (e.g., Pd(PPh₃)₄)
+ Base (e.g., Na₂CO₃)
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(R-B(OH)₂)

2-(Aryl)-6-(trifluoromethyl)phenol

Suzuki Coupling
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Caption: Use of the title compound in a Suzuki cross-coupling reaction.
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Safety and Handling
As a laboratory chemical, 2-Iodo-6-(trifluoromethyl)phenol must be handled with appropriate

care. The following information is synthesized from available Safety Data Sheets (SDS).[12][13]

[19]

General Handling: Use only in a well-ventilated area, preferably under a chemical fume

hood.[12] Avoid breathing dust, fumes, or vapors.[13] Do not get in eyes, on skin, or on

clothing.[12] Wash hands and any exposed skin thoroughly after handling.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection (safety glasses or goggles).[19]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store

locked up. It should be protected from direct sunlight and stored under an inert atmosphere

due to its sensitivity to light and air.[12][13]

Incompatibilities: Avoid contact with strong oxidizing agents and acid chlorides.[12]

First Aid:

Skin Contact: Wash off immediately with plenty of soap and water.[13]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[13]

Ingestion: Rinse mouth and seek immediate medical assistance. Do not induce vomiting.

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.

[19]

Conclusion
2-Iodo-6-(trifluoromethyl)phenol is more than just a chemical compound; it is a strategic tool

for molecular engineering. The judicious placement of its functional groups provides chemists

with a pre-organized scaffold ideal for constructing complex molecules with desirable properties

for pharmaceutical and materials science applications. Its utility in transition-metal-catalyzed

cross-coupling reactions, combined with the beneficial effects of the trifluoromethyl group,
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ensures its continued relevance in the pursuit of novel and effective chemical entities.

Understanding its synthesis, reactivity, and handling is crucial for any researcher aiming to

leverage its unique potential.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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